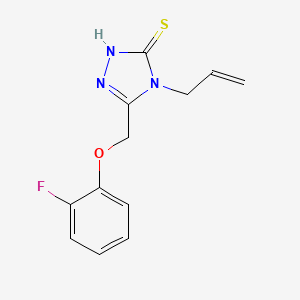

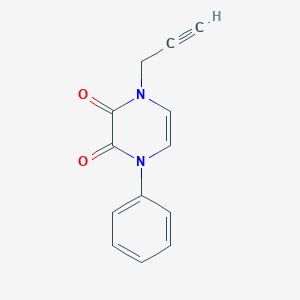

![molecular formula C18H13FN4O2S3 B3017693 2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1428359-08-3](/img/structure/B3017693.png)

2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . These compounds were synthesized as part of a series of substituted thieno[3,2-d]pyrimidine derivatives, which were developed as EZH2 inhibitors. The synthesis involved structural modifications of tazemetostat .Scientific Research Applications

Anticancer Activity

The compound 2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide, due to its structural characteristics, shares similarities with molecules that have been synthesized and tested for their anticancer activities. For instance, compounds with fluorobenzyl and thieno[3,2-d]pyrimidin-2-yl moieties have been explored for their potential against various cancer cell lines. A notable study reported the synthesis of fluoro substituted benzo[b]pyran derivatives that showed anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine against human cancer cell lines, including lung, breast, and CNS cancers (Hammam et al., 2005). This suggests that modifications to the thieno[3,2-d]pyrimidin-2-yl scaffold, such as introducing a 2-fluorobenzyl group, could potentially enhance anticancer efficacy.

Synthetic Methodologies for Heterocyclic Compounds

The synthesis of heterocyclic compounds bearing the thieno[3,2-d]pyrimidin-2-yl core is of significant interest due to their broad spectrum of biological activities. A study detailed the synthetic route for creating fused thiazolo[3,2-a]pyrimidinone products using N-aryl-2-chloroacetamides as building blocks, showcasing the versatility of the thieno[3,2-d]pyrimidine scaffold in medicinal chemistry (Janardhan et al., 2014). This research highlights the potential for developing novel synthetic methodologies that could be applied to the synthesis of compounds like this compound, aiming at discovering new therapeutic agents.

Exploration of Biological Activities

Compounds featuring the thieno[3,2-d]pyrimidin-2-yl moiety have been explored for a variety of biological activities beyond anticancer effects. For example, the design, synthesis, and pharmacological evaluation of thiazolo[3,2-a]pyrimidine derivatives have demonstrated significant anti-inflammatory and antinociceptive activities, indicating the therapeutic versatility of this chemical scaffold (Alam et al., 2010). This suggests that derivatives such as this compound could potentially exhibit a range of biological activities worthy of further investigation.

Future Directions

The future directions for this compound could involve further optimization and evaluation as EZH2 inhibitors . These compounds have shown promising antitumor activity against various cancer cell lines . Therefore, they could be an attractive chemical tool for the development of new anticancer drugs.

Mechanism of Action

Target of Action

The primary target of this compound is a protein called soluble guanylate cyclase (sGC) . This protein is present in vascular cells and platelets .

Mode of Action

The compound is expected to stimulate sGC . The stimulation of sGC leads to an increase in the production of cyclic guanosine monophosphate (cGMP), a key secondary messenger in cells. This increase in cGMP levels can lead to a series of biochemical reactions that result in the relaxation of smooth muscle cells.

Properties

IUPAC Name |

2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4O2S3/c19-12-4-2-1-3-11(12)9-23-16(25)15-13(5-7-26-15)21-18(23)28-10-14(24)22-17-20-6-8-27-17/h1-8H,9-10H2,(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEVBAWFHFZQHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=NC=CS4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B3017612.png)

![1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea](/img/structure/B3017617.png)

![1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B3017619.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide](/img/structure/B3017620.png)

![N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B3017627.png)

![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-methylbenzyl)quinolin-4(1H)-one](/img/structure/B3017632.png)